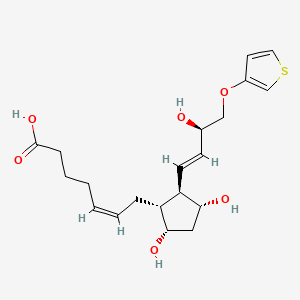
9alpha,11alpha,15alpha-Trihydroxy-16-(3-thienyloxy)-17,18,19,20-tetranor-5Z,13E-prostadienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tiaprost is a synthetic analogue of prostaglandin F2α, which is a naturally occurring prostaglandin involved in various physiological processes. The molecular formula of Tiaprost is C20H28O6S, and it has a molecular weight of 396.50 g/mol . This compound is primarily used in veterinary medicine for its luteolytic properties, which means it can induce luteolysis, the breakdown of the corpus luteum .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tiaprost is synthesized through a series of chemical reactions that involve the modification of prostaglandin F2αThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the chemical transformations .
Industrial Production Methods
Industrial production of Tiaprost involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tiaprost undergoes various chemical reactions, including:
Oxidation: Tiaprost can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in Tiaprost.
Substitution: Substitution reactions can introduce new functional groups into the Tiaprost molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Tiaprost can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Wissenschaftliche Forschungsanwendungen
Tiaprost has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study prostaglandin analogues and their chemical properties.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in reproductive health.
Industry: Utilized in veterinary medicine to manage reproductive cycles in livestock.
Wirkmechanismus
Tiaprost exerts its effects by binding to prostaglandin receptors, specifically the FP receptor. This binding triggers a cascade of intracellular events that lead to luteolysis, the breakdown of the corpus luteum. The molecular targets involved in this process include various enzymes and signaling molecules that regulate reproductive functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prostaglandin F2α: The natural analogue of Tiaprost, involved in similar physiological processes.
Cloprostenol: Another synthetic analogue of prostaglandin F2α, used for similar veterinary applications.
Dinoprost: A prostaglandin analogue with similar luteolytic properties.
Uniqueness of Tiaprost
Tiaprost is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other prostaglandin analogues.
Eigenschaften
CAS-Nummer |
62251-61-0 |
|---|---|
Molekularformel |
C20H28O6S |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-thiophen-3-yloxybut-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H28O6S/c21-14(12-26-15-9-10-27-13-15)7-8-17-16(18(22)11-19(17)23)5-3-1-2-4-6-20(24)25/h1,3,7-10,13-14,16-19,21-23H,2,4-6,11-12H2,(H,24,25)/b3-1-,8-7+/t14-,16-,17-,18+,19-/m1/s1 |
InChI-Schlüssel |
FYBFDIIAPRHIQS-KKBLUXBBSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CSC=C2)O)C/C=C\CCCC(=O)O)O |
Kanonische SMILES |
C1C(C(C(C1O)C=CC(COC2=CSC=C2)O)CC=CCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


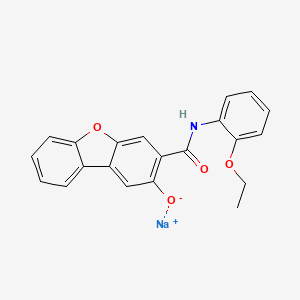

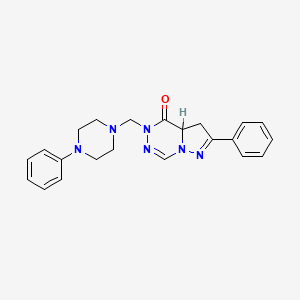
![(6R,7R)-7-[[(2R)-2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12763837.png)
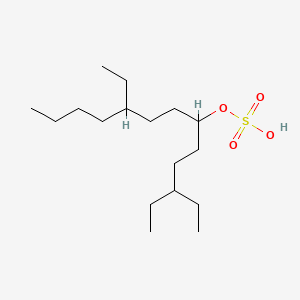

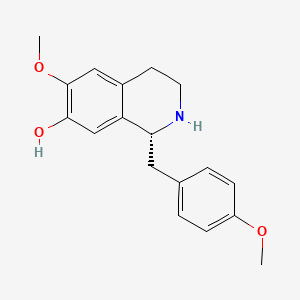

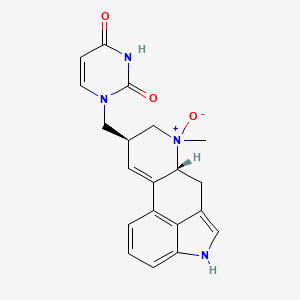
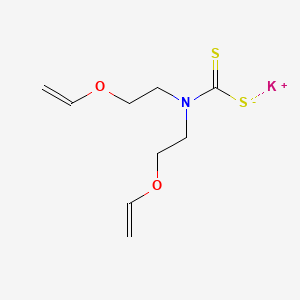
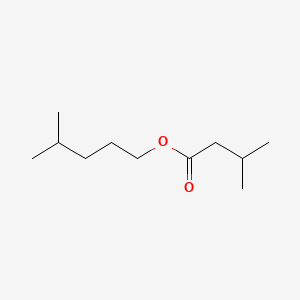


![2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol](/img/structure/B12763896.png)
